molecular formula C20H21N3O4 B5729780 N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5729780
M. Wt: 367.4 g/mol
InChI Key: OWKNZWRCPIBZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as SR-9011, is a synthetic compound that belongs to the family of REV-ERB agonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and neurological disorders.

Mechanism of Action

N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exerts its pharmacological effects by binding to and activating the REV-ERB receptors, which are nuclear receptors that play a critical role in regulating circadian rhythm and metabolism. Activation of the REV-ERB receptors by N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide leads to the modulation of various genes involved in glucose and lipid metabolism, inflammation, and circadian rhythm regulation.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can regulate circadian rhythm and improve glucose and lipid metabolism in animal models. Additionally, N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown potential therapeutic applications in cancer and neurological disorders. However, more research is needed to understand the exact biochemical and physiological effects of N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and neurological disorders. Additionally, N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown promising results in preclinical studies, demonstrating its safety and efficacy. However, one of the limitations of N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its complex synthesis method, which may limit its availability for lab experiments.

Future Directions

There are several future directions for N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide research. One of the significant areas of research is the development of more efficient and cost-effective synthesis methods to increase the availability of N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide for lab experiments. Additionally, more research is needed to understand the exact biochemical and physiological effects of N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and its potential therapeutic applications in various diseases. Furthermore, more studies are needed to evaluate the safety and efficacy of N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in clinical trials.

Synthesis Methods

The synthesis of N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves a multi-step process that includes the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form an intermediate compound. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to obtain N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown promising results in various preclinical studies, demonstrating its potential therapeutic applications in several diseases. One of the significant areas of research for N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. Studies have shown that N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can regulate circadian rhythm and improve glucose and lipid metabolism in animal models.
Another area of research for N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is cancer. Studies have shown that N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can inhibit the growth and proliferation of cancer cells by regulating the expression of various genes involved in cell cycle progression and apoptosis. Additionally, N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-ethyl-3-methoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-23(20(24)15-6-5-7-17(12-15)26-3)13-18-21-19(22-27-18)14-8-10-16(25-2)11-9-14/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKNZWRCPIBZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.